Choline sulfate

Descripción general

Descripción

Choline sulfate is a chemical compound that serves a variety of roles in biological systems. It is the sulfate ester of choline and is found in a wide range of plant species and tissues. In plants, it is a significant metabolic product of sulfur metabolism, acting as a reservoir for sulfur, especially in conditions of sulfur deficiency (Nissen & Benson, 1961). This compound also plays roles in the osmotic adaptation of certain plants and bacteria to saline conditions, and in the sulfur metabolism of fungi.

Synthesis Analysis

Choline sulfate's synthesis in higher plants involves the uptake of radiosulfate by roots and its subsequent incorporation into choline sulfate, constituting a significant portion of the labeled metabolic products in sulfur-deficient conditions. This process indicates the plant's ability to utilize sulfate from its environment to synthesize choline sulfate, serving as a crucial sulfur reservoir (Nissen & Benson, 1961). In bacteria and fungi, choline sulfate synthesis involves specific enzymes and pathways that incorporate sulfate into choline, indicating a diverse biological synthesis mechanism across different organisms.

Molecular Structure Analysis

The molecular structure of choline sulfate comprises a choline moiety attached to a sulfate group, making it a zwitterion at physiological pH. This structure contributes to its solubility and transport within biological systems and its role as an osmolyte and sulfur reservoir. The structural analysis of enzymes involved in its metabolism, like choline sulfatase from Sinorhizobium meliloti, reveals a buried, hydrophobic active site, indicating a specific recognition and catalysis mechanism for the hydrolysis of alkyl sulfate esters, including choline sulfate (van Loo et al., 2018).

Aplicaciones Científicas De Investigación

1. Nuclear Magnetic Resonance Spectroscopy Choline sulfate's complex peak patterns in nuclear magnetic resonance (NMR) spectroscopy have been studied in depth. A quantum-mechanical driven 1H iterative full spin analysis was used to analyze these patterns, contributing to a precise interpretation of choline sulfate-containing sources in future NMR-based studies (Kil & Nam, 2022).

2. Inhibition of Amyloid Formation Research has shown that choline sulfate effectively inhibits the formation of amyloid in human islet amyloid polypeptide, which is linked to several diseases. It suppresses the conformational change from a random coil to a β-sheet structure, crucial in amyloid formation (Hagihara et al., 2012).

3. Microbial Conversion in Biological Systems Choline and trimethylamine are linked through the microbial conversion of choline to trimethylamine by anaerobic microorganisms. This process plays a significant role in various biological systems, including human disease and methanogenesis (Crăciun & Balskus, 2012).

4. Role in Plant Biology Choline sulfate has been studied for its role in the super activity of horseradish peroxidase under salt stress in plants. The addition of choline can modulate this activity, indicating its importance in plant biology, particularly in salt resistance (Pinna et al., 2005).

5. Role in Skeletal Muscle Choline is essential for several metabolic pathways, including those in skeletal muscle. It modulates muscle fat metabolism, protein homeostasis, and inflammation, highlighting its biological importance beyond its well-known role as a nutrient (Moretti et al., 2020).

6. Sulfate Transport in Microorganisms Research has identified transporters in fungi like Saccharomyces cerevisiae that facilitate the uptake of sulfonate and choline sulfate. This highlights the significance of these compounds as sulfur sources in various microorganisms' natural environments (Holt et al., 2017).

7. Synthesis of α-Aminophosphonates Choline-based ionic liquids have been utilized as catalysts in the synthesis of α-aminophosphonates. This demonstrates choline's role in facilitating chemical reactions under environmentally friendly conditions (Huan et al., 2015).

8. Health Effects Across Life Stages Various studies have assessed the effects of choline on health throughout different life stages. These include its potential benefits during pregnancy for neurological health, cognitive effects in adults, and inconsistent results on body composition and cardiovascular health (Leermakers et al., 2015).

Safety And Hazards

Direcciones Futuras

The potential importance of choline sulfate in global S recycling requires further clarification . The Future Directions in Choline Symposium hosted by the University of North Carolina Nutrition Research Institute (UNC NRI) discussed the progress of the last 25 years, and part of the discussion was on where the next 25 years of choline research should lead us .

Propiedades

IUPAC Name |

2-(trimethylazaniumyl)ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCQAWGXWVRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274271 | |

| Record name | choline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Choline sulfate | |

CAS RN |

4858-96-2 | |

| Record name | Choline O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | choline sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | choline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLINE O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

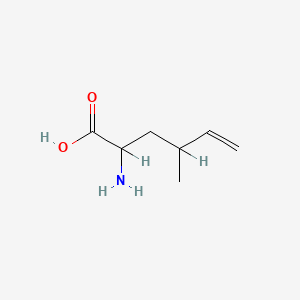

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

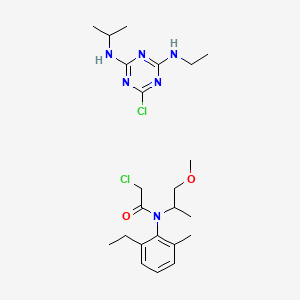

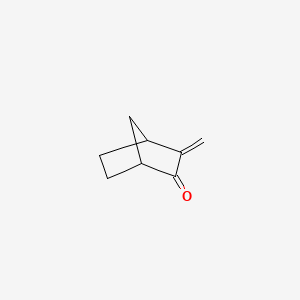

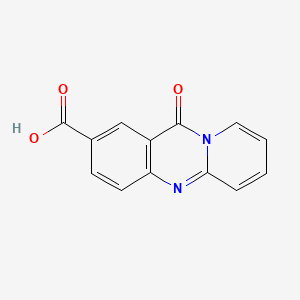

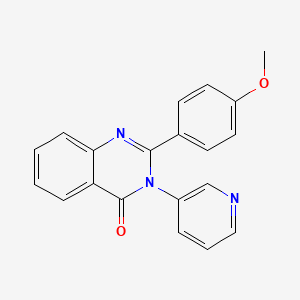

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)

![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)